molecular formula C16H13N3 B1669018 Yellow AB CAS No. 85-84-7

Yellow AB

Cat. No. B1669018
CAS RN: 85-84-7
M. Wt: 247.29 g/mol
InChI Key: KLCDQSGLLRINHY-VHEBQXMUSA-N
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Description

“Yellow AB” appears to refer to two different substances. One is a liquid fertilizer used in agriculture, which is based on stabilized, bioavailable Silicic Acid and a mixture of micronutrients including Boron, Molybdenum, and Zinc . The other is a chemical compound also known as Fast Yellow AB, an azo dye with the CAS Number: 79873-36-2 .


Molecular Structure Analysis

Fast Yellow AB has the linear formula C12H11N3O6S2xNA . It is one of the most recalcitrant of the azo dyes due to the arrangement of withdrawing substituents . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the search results.


Physical And Chemical Properties Analysis

Fast Yellow AB has been described as having a limited shelf life and is suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC) . More specific physical and chemical properties would require experimental data, which is not provided in the search results.

Scientific Research Applications

Phytochemistry and Biological Activities of Annatto

Annatto, derived from Bixa orellana, is renowned for producing a yellow-orange dye, which has piqued scientific interest due to its high biodegradability, low toxicity, and environmental compatibility. This natural dye is being extensively studied for applications in food, textiles, leather, cosmetics, and even solar cells, highlighting its potential as a source of natural colorants and drugs (Shahid‐ul‐Islam, Rather, & Mohammad, 2016).

Food Traceability and Safety

The term map analysis of scientific researches in food traceability from 1999 to 2018 revealed advancements in technologies for protecting quality, identifying food products, and ensuring food safety. This analysis underscores the significance of technological advancements in the agri-food chain for identifying food by genetic markers and enhancing consumer safety (Violino, Antonucci, Pallottino, Cecchini, Figorilli, & Costa, 2019).

Analysis of Biological Samples

Laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) has been recognized for its utility in analyzing biological samples, offering high sensitivity and the capability for bioimaging. This technique facilitates the study of bioaccumulation, bioavailability, and ecological and toxicological assessments in human, animal, and plant tissues, demonstrating its importance in biomedical research and environmental studies (Pozebon, Scheffler, Dressler, & Nunes, 2014).

Curcumin's Multifaceted Applications

Curcumin, known for its yellow pigment in turmeric, has been identified as a powerful anti-inflammatory and antioxidant agent. Research has shown its potential against various chronic diseases, including cancers, diabetes, and cardiovascular diseases. Its application extends beyond health supplements to potential use in enhancing the nutritional value of foods and possibly in therapeutic settings (Kunnumakkara, Bordoloi, Padmavathi, Monisha, Roy, Prasad, & Aggarwal, 2017).

Macular Pigment and Vision Health

The macular pigment, responsible for the yellow coloration of the human eye's macula, plays a critical role in protecting against age-related macular degeneration (AMD) through its antioxidant properties and light-filtering capabilities. Studies suggest that dietary modifications to increase macular pigment could offer therapeutic value for AMD prevention (Beatty, Boulton, Henson, Koh, & Murray, 1999).

Safety And Hazards

For Fast Yellow AB, safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-phenyldiazenylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCDQSGLLRINHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058932
Record name 1-(Phenylazo)-2-naphthylamine
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Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange to red solid; [HSDB] Orange to orange-red crystalline platelets; [MSDSonline]
Record name Yellow AB
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Solubility

Very soluble in ethanol, acetic acid, Soluble in alcohol, carbon tetrachloride, acetic acid, vegetable oils, Practically insoluble in water, In water, 0.30 mg/L at 37 °C
Record name C.I. FOOD YELLOW 10
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Yellow AB

Color/Form

Red platelets from absolute alcohol, Orange or red platelets, Orange crystals

CAS RN

85-84-7
Record name Yellow No. 2
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Record name C.I. Food Yellow 10
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Record name Grasal Yellow
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Record name 2-Naphthalenamine, 1-(2-phenyldiazenyl)-
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Record name 1-(Phenylazo)-2-naphthylamine
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Record name 1-(phenylazo)naphthalen-2-amine
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Record name 1-(PHENYLAZO)-2-NAPHTHYLAMINE
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Record name C.I. FOOD YELLOW 10
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Melting Point

103 °C, MP: 102-104 °C
Record name C.I. FOOD YELLOW 10
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1041
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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